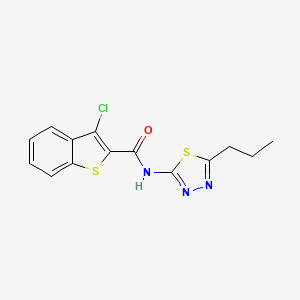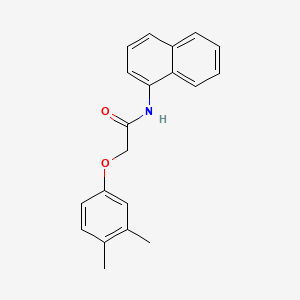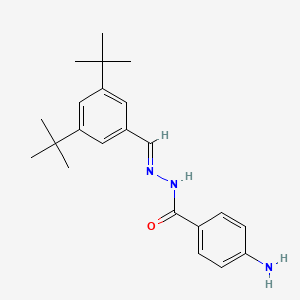![molecular formula C17H16N2O4S B5882082 4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)
4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is also known as MMBAC and has been found to have potential applications in the treatment of various diseases.
作用機序
The mechanism of action of MMBAC is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation. MMBAC has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MMBAC has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and proliferation. MMBAC has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, MMBAC has been found to have antibacterial and antifungal properties.
実験室実験の利点と制限
The advantages of using MMBAC in lab experiments include its wide range of potential applications, its effectiveness against cancer cells, and its antibacterial and antifungal properties. However, the limitations of using MMBAC in lab experiments include its toxicity, its potential side effects, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for the study of MMBAC. One direction is to further investigate its mechanism of action and how it can be optimized for specific disease treatments. Another direction is to study its potential applications in the treatment of viral infections. Finally, more studies are needed to fully understand the toxicity and potential side effects of MMBAC.
In conclusion, MMBAC is a chemical compound that has potential applications in the treatment of various diseases. Its synthesis method has been optimized to improve yield and purity. MMBAC has been extensively studied for its potential applications in the treatment of cancer, bacterial and fungal infections. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of enzymes involved in DNA replication and protein synthesis. MMBAC has both biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, there are many potential future directions for the study of MMBAC.
合成法
The synthesis of MMBAC involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-chlorobenzoic acid. This intermediate is then reacted with N-(3-methylbenzoyl)thiourea to form MMBAC. The synthesis of MMBAC has been optimized to improve the yield and purity of the compound.
科学的研究の応用
MMBAC has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have anticancer, antibacterial, and antifungal properties. MMBAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to be effective against a wide range of bacterial and fungal infections.
特性
IUPAC Name |
4-methoxy-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-4-3-5-11(8-10)15(20)19-17(24)18-13-9-12(16(21)22)6-7-14(13)23-2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLLDZMZBVGEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)

![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)